REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[C:11]([N+:18]([O-])=O)[C:10]=1[O:21][CH3:22])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.O.O.C([O-])(=O)C.[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH2:1]([O:8][C:9]1[C:10]([O:21][CH3:22])=[C:11]([NH2:18])[C:12](=[CH:16][CH:17]=1)[C:13]([OH:15])=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5,6.7.8|
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Name
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|
Quantity
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10.918 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=C(C(=C(C(=O)O)C=C1)[N+](=O)[O-])OC
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Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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O
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Name
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Quantity
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4.5 g
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Type
|
reactant
|
Smiles
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O.O.O.C(C)(=O)[O-].[Na+]
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Name
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|
Quantity
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31 g
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Type
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reactant
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Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Type
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CUSTOM
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Details
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To a vigorously stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the precipitates were collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
The product was recrystallized from ethanol
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Reaction Time |
4 h |
Name
|
|
Type
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product
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Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(C(C(=O)O)=CC1)N)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |